2-(Phenylamino)pyridine-3-carbonitrile
Description
Significance of Pyridine-3-carbonitrile (B1148548) Scaffolds in Heterocyclic Chemistry
The pyridine (B92270) ring is a fundamental structural motif found in a vast array of important molecules, including vitamins, coenzymes, and alkaloids. nih.govmdpi.com Its derivatives are integral to pharmaceutical development, with over 7,000 bioactive compounds containing a pyridine moiety. ambeed.com The introduction of a carbonitrile (cyano) group at the 3-position of the pyridine ring creates the pyridine-3-carbonitrile scaffold, a structural class with significant and diverse applications.
Compounds incorporating the pyridine-3-carbonitrile moiety are recognized as crucial intermediates in the synthesis of various biologically active molecules. researchgate.net They serve as precursors for important compounds like nicotinic acid (Vitamin B3). nih.gov The presence of this scaffold has been associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com This broad utility has made the pyridine-3-carbonitrile framework a prime target for synthetic chemists and drug discovery programs. researchgate.net The inherent chemical reactivity of the cyano group and the electronic nature of the pyridine ring allow for further functionalization, making it a versatile building block for creating complex molecular architectures with potential therapeutic applications. researchgate.net
Historical Context of 2-Substituted Pyridine Derivatives and Their Research Trajectories
The history of pyridine itself dates back to 1849, when it was first isolated by the Scottish scientist Thomas Anderson from oil obtained by heating animal bones. matrix-fine-chemicals.com The determination of its cyclic structure by Wilhelm Körner and James Dewar in the following decades was a crucial step for synthetic chemistry. nih.gov The first major synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881, which provided a route to construct the pyridine ring from more basic components. matrix-fine-chemicals.com
Historically, direct substitution onto the pyridine ring was challenging. However, the development of methods to introduce substituents at specific positions has been a major focus of research. The 2-position of the pyridine ring is particularly susceptible to nucleophilic substitution, a characteristic exploited in reactions like the Chichibabin reaction, which yields 2-aminopyridine (B139424) derivatives. matrix-fine-chemicals.com
Research into 2-substituted pyridines has been driven by the discovery of their wide-ranging biological activities and applications. mdpi.com The ability to introduce various functional groups at the 2-position allows for the fine-tuning of a molecule's properties. Pyridine N-oxides have emerged as useful intermediates, as they are more reactive to both electrophilic and nucleophilic reagents than pyridine itself, facilitating the synthesis of 2-substituted derivatives. chemeo.com The trajectory of this research has moved from fundamental synthetic methodology to the creation of highly functionalized molecules for specific applications in medicine and materials science. nih.gov
Scope and Research Objectives for 2-(Phenylamino)pyridine-3-carbonitrile Investigations
The specific compound, this compound, combines the significant pyridine-3-carbonitrile scaffold with a phenylamino (B1219803) group at the 2-position. Research into this and closely related molecules is driven by several key objectives.
A primary area of investigation is the exploration of its biological and medicinal properties . The fusion of the pyridine and aniline-like structures within a single molecule suggests potential for a range of pharmacological activities. For instance, related 4-(phenylamino)quinazoline and pyridopyrimidine derivatives have been investigated as irreversible inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. acs.org Research objectives for this compound would therefore include its synthesis and evaluation as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.net
Another significant research focus is its application in materials science . Pyridine derivatives are known to be useful as ligands for metal complexes and as components in functional materials. nih.gov Investigations into related 2-N-phenylamino-nitropyridine derivatives have highlighted their potential use as dyes in smart materials, such as in packaging films where they exhibit desirable color intensity and stability. nih.gov Therefore, a research objective for this compound would be to characterize its photophysical properties (absorption and emission spectra) and to explore its utility in optoelectronic applications.
Finally, this compound serves as a valuable synthetic intermediate . The phenylamino group and the carbonitrile can be chemically modified to create a library of more complex derivative compounds. Research in this area would focus on developing and optimizing synthetic routes to this compound and then using it as a platform to build other heterocyclic systems, such as chromeno[3,2-c]pyridines, which have shown promise in the context of neurodegenerative diseases. mdpi.com
Data Tables
Table 1: Physicochemical Properties of Related Pyridine Carbonitrile Compounds
| Property | Value | Compound |
| Molecular Formula | C6H3ClN2 | 2-Chloro-3-cyanopyridine (B134404) |
| Molecular Weight | 138.55 g/mol | 2-Chloro-3-cyanopyridine |
| Melting Point | 104-107 °C | 2-Chloro-3-cyanopyridine |
| Molecular Formula | C6H4N2 | Pyridine-3-carbonitrile chemeo.com |
| Molecular Weight | 104.11 g/mol | Pyridine-3-carbonitrile chemeo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilinopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFBJOURDKQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylamino Pyridine 3 Carbonitrile and Its Core Structure
Direct Synthesis Approaches to the Pyridine-3-carbonitrile (B1148548) Moiety
The direct formation of the 2-amino-substituted pyridine-3-carbonitrile structure often relies on the functionalization of a pre-formed pyridine (B92270) ring, typically through the displacement of a leaving group.
Amination Reactions of Halogenated Pyridine-3-carbonitriles
A primary and widely utilized method for synthesizing 2-(phenylamino)pyridine-3-carbonitrile involves the amination of a halogenated precursor. This approach leverages the inherent reactivity of the pyridine ring, which is activated towards nucleophilic attack at specific positions.
The most direct route to this compound is the condensation reaction between 2-chloro-3-cyanopyridine (B134404) and aniline (B41778) or its derivatives. This reaction is a classical example of nucleophilic aromatic substitution (SNAr). The process typically involves heating the two reactants, often in the presence of a base or a catalyst to facilitate the substitution. The reaction can be performed under various conditions, including conventional heating or microwave irradiation, which can significantly reduce reaction times. researchgate.net The choice of solvent and base can influence the reaction's efficiency and yield. For instance, procedures may use ethanol (B145695) as a solvent with a base like sodium carbonate to neutralize the HCl formed during the reaction. researchgate.net In some cases, transition metal catalysis, such as copper-catalyzed amidation, can be employed to achieve the coupling under milder conditions. rsc.org
Table 1: Examples of Amination Reactions
| Halopyridine | Amine | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-chloro-4,6-dimethylpyrimidine | Substituted Anilines | Ethanol, Microwave, 160°C, 10 min | 2-Anilinopyrimidines | researchgate.net |
| 2-chloropyridine | Various Amines | KF/water | 2-Aminopyridines (generally unsatisfactory yields) | researchgate.net |
| 2-fluoropyridine | Various Amines | KF/water | 2-Aminopyridines (better yields than 2-chloropyridine) | researchgate.net |
| 2-chloro-pyridine derivatives | Amides | CuI / N,N-dimethylcyclohexane-1,2-diamine | N-(2-pyridin-2-yl)-amides | rsc.org |
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. youtube.com This electron deficiency deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. youtube.compearson.comstackexchange.com
The mechanism for SNAr involves a two-step addition-elimination process. pearson.com
Addition of the Nucleophile : The nucleophile (in this case, the aniline) attacks the electron-deficient C-2 position of the 2-halopyridine, which bears a leaving group (e.g., Cl). This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com
Stabilization and Elimination : The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom. stackexchange.com This stabilization is a key factor favoring attack at the C-2 and C-4 positions. stackexchange.comquimicaorganica.org In the final step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. pearson.com
The reactivity of halopyridines in SNAr reactions is significantly higher than that of corresponding halobenzenes, and the presence of electron-withdrawing groups, such as the nitrile group at the C-3 position in 2-chloro-3-cyanopyridine, further enhances the electrophilicity of the C-2 position, facilitating the nucleophilic attack.
Cyclization Reactions for Pyridine Ring Construction
An alternative to modifying a pre-existing pyridine is to construct the ring system from acyclic precursors. These methods offer high versatility in introducing various substituents onto the pyridine core.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules like substituted pyridines in a single step from three or more simple starting materials. researchgate.nettaylorfrancis.com This approach is highly efficient and atom-economical. acsgcipr.org
The synthesis of the 2-amino-pyridine-3-carbonitrile scaffold is often achieved through a one-pot condensation of an aldehyde, an active methylene (B1212753) nitrile (typically malononitrile), a ketone or a 1,3-dicarbonyl compound, and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring. researchgate.netresearchgate.net The general sequence involves initial Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization (often through oxidation) to yield the final polysubstituted pyridine. acsgcipr.org Various catalysts and reaction media, including aqueous media, can be employed to promote these transformations. researchgate.net
Table 2: Overview of Pyridine Synthesis via MCRs
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Four-component | Aromatic aldehydes, malononitrile (B47326), ketones, ammonium acetate | One-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles. | researchgate.net |
| Hantzsch-type | β-dicarbonyl compounds, aldehyde, ammonia | Forms a dihydropyridine (B1217469) intermediate that requires oxidation. | acsgcipr.orgmdpi.com |
| Three-component | Aryl aldehydes, acetophenone (B1666503) derivatives, malononitrile, ammonium acetate | Good to high yields in short reaction times. | researchgate.net |
| Cascade Reaction | Aldehydes, phosphorus ylides, propargyl azide | Involves Wittig, Staudinger, aza-Wittig, and electrocyclization steps. | researchgate.net |
Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. mdpi.com They can be effectively used to construct substituted pyridine rings. The reaction of enaminones with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a direct route to substituted pyridines. documentsdelivered.comnih.gov
In a typical synthesis, an enaminone reacts with an active methylene nitrile in the presence of a catalyst (e.g., acetic acid with ammonium acetate). nih.gov The reaction proceeds via a nucleophilic attack of the active methylene compound on the enaminone, followed by cyclization and elimination of water and an amine (e.g., dimethylamine (B145610) from the original enaminone) to form the pyridine ring. mdpi.comnih.gov This method allows for the synthesis of a wide array of substituted pyridine-3-carbonitriles and related nicotinic acid derivatives. mdpi.com
Condensation Pathways in Pyridine Ring Assembly
The formation of the 2-aminopyridine-3-carbonitrile core, the foundational structure of this compound, is frequently accomplished through multicomponent reactions (MCRs). researchgate.net These reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple, readily available starting materials in a single step. researchgate.netresearchgate.net
A prevalent method involves a four-component condensation reaction. This typically utilizes a ketone, an aldehyde, malononitrile, and an ammonium source, such as ammonium acetate. researchgate.netsemanticscholar.org The reaction proceeds through a series of condensation and cyclization steps to yield the highly functionalized pyridine ring. The use of catalysts, such as copper nanoparticles supported on charcoal (Cu/C), has been shown to enhance the efficiency of this transformation, providing good to excellent yields across a variety of substrates. semanticscholar.org
Another significant condensation pathway employs enaminones as key precursors. researchgate.netresearchgate.net In these three-component reactions, enaminones react with other suitable reagents to form the pyridine scaffold. This approach offers a flexible and convenient method for accessing a wide range of substituted 2-aminopyridines under solvent-free conditions, which is environmentally advantageous. researchgate.net The general mechanism for these condensation reactions relies on the initial formation of intermediates through Knoevenagel or Michael-type additions, followed by intramolecular cyclization and subsequent aromatization to furnish the stable pyridine ring system. baranlab.org
Table 1: Examples of Multicomponent Reactions for 2-Aminopyridine-3-carbonitrile Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4/Catalyst | Product Type | Reference |
| Ketone | Aldehyde | Malononitrile | Ammonium Acetate (Cu/C) | Substituted 2-Aminopyridine-3-carbonitriles | semanticscholar.org |
| Enaminone | Primary Amine | Malononitrile | Solvent-free | Substituted 2-Aminopyridines | researchgate.net |
| Aldehyde | Malononitrile | Barbituric Acid | L-proline (in water) | Pyrimido[4,5-b]quinoline-diones | rsc.org |
Strategic Routes for Substituted this compound Derivatives
The generation of derivatives of this compound is crucial for modulating its chemical and physical properties. Strategic functionalization can be directed at either the phenylamino (B1219803) moiety or the pyridine ring system, and methodologies also exist for the targeted synthesis of specific isomers and related analogue structures.
Introduction of Substituents on the Phenylamino Moiety
Introducing substituents onto the phenylamino portion of the molecule is a common strategy to create a library of analogues. This is often achieved by employing substituted anilines as starting materials in the synthetic sequence. For instance, the reaction of 2-chloronicotinic acid with a variety of substituted anilines in the presence of an acid catalyst can yield a range of 2-(arylamino)nicotinic acids, which are closely related precursors. researchgate.net
More advanced cross-coupling reactions have also been developed. A notable example is the Negishi cross-coupling strategy, which has been utilized to synthesize a series of analogues for potential use as protein kinase C inhibitors. nih.gov This method allows for the robust and versatile introduction of various groups onto the phenylamino ring, facilitating structure-activity relationship (SAR) studies. nih.gov The synthesis of imatinib (B729) analogs has also been explored, using aldehyde-functionalized phenylamino-pyrimidine precursors that can be further modified. mdpi.com
Table 2: Synthesis of Derivatives with Substituted Phenylamino Moieties
| Starting Material 1 | Starting Material 2 | Reaction Type | Product Feature | Reference |
| 2-Chloronicotinic Acid | Substituted Anilines | Nucleophilic Aromatic Substitution | Substituted 2-(phenylamino)nicotinic acid | researchgate.net |
| Pyrimidine (B1678525) Precursor | Organozinc Reagent | Negishi Cross-Coupling | Substituted phenylamino group | nih.gov |
| Amino-functionalized Phenylamino-pyrimidine | 2,5-Dimethoxytetrahydrofuran | Condensation/Cyclization | Pyrrole group on phenyl ring | mdpi.com |
Modification of the Pyridine Ring System (e.g., Alkyl, Halo Substitutions)
Direct modification of the pyridine ring provides another avenue for creating structural diversity. This includes the introduction of alkyl and halogen substituents.
Alkyl Substitutions: The synthesis of 2-N-phenylamino derivatives bearing methyl groups at the 4- or 6-position of the pyridine ring has been reported. mdpi.comnih.gov These substitutions can influence the molecule's conformation and photophysical properties. nih.gov The synthetic routes to these compounds typically involve building the pyridine ring from appropriately substituted precursors rather than direct alkylation of the pre-formed heterocycle.
Halo Substitutions: Halogenation of the pyridine ring is a key transformation, as the resulting halopyridines are versatile intermediates for further functionalization via cross-coupling reactions. nih.gov Selective halogenation can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov One reported method involves the chlorination of a 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile intermediate with phosphoryl chloride to yield the 6-chloro derivative. nih.gov This chloro group can then be displaced by other nucleophiles. nih.gov More modern approaches utilize designed phosphine (B1218219) reagents that can be installed at the 4-position of the pyridine and subsequently displaced by a halide nucleophile, allowing for the regioselective halogenation of a broad range of pyridines. nih.gov
Table 3: Examples of Pyridine Ring Modification
| Parent Structure | Reagent | Modification | Position of Modification | Reference |
| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile | Phosphoryl Chloride | Chlorination | 6-position | nih.gov |
| Unactivated Pyridine | Designed Phosphine Reagent / Halide Source | Halogenation | 4-position | nih.gov |
| 2,3-Dichloro-5-trifluoromethylpyridine | Potassium Fluoride | Fluorination | 2-position | google.com |
Preparation of Isomeric Forms and Related Analogues
The synthesis of specific isomers and analogues of this compound allows for the fine-tuning of its properties. The precise placement of substituents can significantly alter the molecule's three-dimensional structure and electronic characteristics.
For example, the synthesis of two distinct isomers, 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine, has been achieved, demonstrating control over the regiochemistry of the pyridine ring substitution. mdpi.comnih.gov Similarly, isomeric 4-(methylphenylamino)pyridine-3-sulfonamides have been prepared where the methyl group is located at the ortho-, meta-, or para-position of the aniline ring, leading to different crystal packing and hydrogen-bonding arrangements. researchgate.net
The synthesis of related heterocyclic systems, or analogues, has also been explored. A three-component reaction involving anilines, aldehydes, and malononitrile, promoted by L-proline, provides access to 2-amino-4-arylquinoline-3-carbonitriles, which are quinoline (B57606) analogues of the target pyridine structure. rsc.org Furthermore, the core structure can be incorporated into more complex fused systems, such as pyrazolo-[3,4-b]-pyridines and pyrido-[2,3-d]-pyrimidines, by reacting the amino and cyano groups of the parent molecule. nih.gov
Reactivity and Functionalization of 2 Phenylamino Pyridine 3 Carbonitrile
Chemical Transformations at the Pyridine (B92270) Nitrogen and Carbonitrile Groups
The presence of both a phenylamino (B1219803) group at the 2-position and a carbonitrile group at the 3-position of the pyridine ring dictates the regioselectivity and reactivity of 2-(Phenylamino)pyridine-3-carbonitrile. These groups can react independently or in concert to yield a wide array of functionalized and fused heterocyclic compounds.
Reactions Involving the Phenylamino Moiety
The secondary amine of the phenylamino group is a key site for various chemical transformations, including acylation, condensation, and sulfonylation reactions. These reactions modify the electronic and steric properties of the molecule, influencing its subsequent reactivity and potential applications.
The acylation of the secondary amine in this compound can be achieved using various acylating agents such as acid chlorides and anhydrides. This reaction typically occurs at the nitrogen of the phenylamino group. For instance, the reaction with acetyl chloride would introduce an acetyl group, yielding N-phenyl-N-(3-cyanopyridin-2-yl)acetamide. The general conditions for such reactions often involve a base to neutralize the hydrogen chloride byproduct. While direct literature on the acylation of this specific molecule is not abundant, the principles of N-acylation of aminopyridines are well-established. The reactivity of the exocyclic amino group is generally higher than that of the pyridine nitrogen, especially in the absence of strong acids that would protonate the ring nitrogen.
The introduction of an acyl group can have a significant impact on the molecule's conformation and subsequent reactivity. For example, it can influence the orientation of the phenyl ring relative to the pyridine ring and may affect the propensity for intramolecular cyclization reactions involving the nearby nitrile group.
The nucleophilic character of the phenylamino group allows for its condensation with electrophilic reagents like isocyanates and isothiocyanates. These reactions lead to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. The reaction of this compound with an isocyanate, such as phenyl isocyanate, would yield a substituted urea, specifically 1-(3-cyanopyridin-2-yl)-1,3-diphenylurea. Similarly, reaction with an isothiocyanate like phenyl isothiocyanate would produce the corresponding thiourea, 1-(3-cyanopyridin-2-yl)-1,3-diphenylthiourea.
These condensation reactions are typically carried out in an inert solvent. The resulting urea and thiourea derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the presence of the newly formed urea or thiourea linkage in proximity to the nitrile group can facilitate subsequent intramolecular cyclization reactions to form fused pyrimidine (B1678525) rings. Research on related 2-aminopyridine (B139424) derivatives has shown that such condensations are efficient methods for building diverse molecular architectures. jocpr.com
Table 1: Products of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Name |
| This compound | Phenyl isocyanate | 1-(3-Cyanopyridin-2-yl)-1,3-diphenylurea |
| This compound | Phenyl isothiocyanate | 1-(3-Cyanopyridin-2-yl)-1,3-diphenylthiourea |
The sulfonylation of the phenylamino group in this compound can be accomplished by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This reaction results in the formation of a sulfonamide, specifically N-(3-cyanopyridin-2-yl)-N-phenylbenzenesulfonamide. The synthesis of N-heteroaryl substituted benzenesulfonamides is a common transformation in medicinal chemistry. researchgate.net
Nitrile Group Transformations
The carbonitrile group at the 3-position is a versatile functional group that can undergo a variety of transformations, most notably participating in cyclization reactions to form fused heterocyclic rings.
The juxtaposition of the amino and nitrile groups in 2-aminopyridine-3-carbonitrile derivatives makes them excellent precursors for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. jocpr.comresearchgate.net These reactions often involve condensation with a one-carbon unit, such as formamide (B127407) or orthoesters. For instance, heating a 2-aminopyridine-3-carbonitrile with formamide can lead to the formation of a 4-aminopyrido[2,3-d]pyrimidine. researchgate.net
Furthermore, the reaction of 2-aminopyridine derivatives with various reagents can lead to other fused systems. For example, three-component condensation of 2-aminopyridine, an aldehyde, and malononitrile (B47326) can yield pyrido[1,2-a]pyrimidines. pleiades.online Similarly, reactions with 1,3-dicarbonyl compounds can produce pyrido[1,2-a]pyrimidinium salts. rsc.org The nitrile group, in concert with the adjacent amino group, readily participates in these annulation reactions, highlighting its importance in the construction of complex heterocyclic frameworks. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is another well-documented transformation, although this typically involves reaction at the pyridine nitrogen and the exocyclic amine, rather than direct participation of the nitrile in the initial cyclization. nih.govrsc.org
Table 2: Examples of Cyclization Reactions of 2-Aminopyridine-3-carbonitrile Derivatives
| Reactants | Product Type | Reference |
| 2-Aminopyridine, Benzaldehyde (B42025), Malononitrile | Pyrido[1,2-a]pyrimidine | pleiades.online |
| 2-Aminopyridine, 1,3-Dicarbonyl Compound | Pyrido[1,2-a]pyrimidinium salt | rsc.org |
| 2-Amino-3-cyanopyridine (B104079) derivative, Formamide | Pyrido[2,3-d]pyrimidine | researchgate.net |
Reactions with Phosphorous Reagents (e.g., P2S5, POCl3)
Phosphorous reagents such as phosphorus pentasulfide (P₂S₅) and phosphorus oxychloride (POCl₃) are instrumental in modifying the functional groups of this compound.
Phosphorus oxychloride (POCl₃) is a widely used reagent for chlorination and cyclization reactions. For instance, in the synthesis of fused pyrimidine systems, POCl₃ can be used to convert an intermediate pyridopyrimidinone to its chloro derivative, which is a key step for further functionalization. nih.govresearchgate.net It is also utilized in the conversion of carboxylic acids to acid chlorides, facilitating subsequent amidation reactions. nih.gov The combination of POCl₃ and a base like 4-(dimethylamino)pyridine (DMAP) can activate carboxylic acids for the formation of esters and amides under mild conditions. rsc.orgrsc.org
Phosphorus pentasulfide (P₂S₅) is primarily employed for thionation reactions, converting carbonyl groups into thiocarbonyls. This is a crucial step in the synthesis of various sulfur-containing heterocycles. While direct reactions of P₂S₅ with this compound are not extensively detailed in the provided context, its utility in analogous systems suggests its potential for converting amide or oxo derivatives into their thio counterparts, thereby paving the way for the synthesis of thiopyrimidines and other thieno-fused systems.
Annulation Reactions and Heterocyclic Ring Fusions
The structure of this compound is highly conducive to annulation reactions, where a new ring is fused onto the existing pyridine framework. This has been extensively exploited for the synthesis of a wide array of polycyclic heterocyclic compounds with potential biological activities.
Formation of Fused Pyrimidine Systems (e.g., Oxopyrimidines, Thiopyrimidines, Pyrido[2,3-d]pyrimidines)
The fusion of a pyrimidine ring to the pyridine core of this compound and its derivatives leads to the formation of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govnih.govjocpr.com These syntheses can be approached by either constructing the pyrimidine ring onto a pre-existing pyridine or by forming the pyridine ring onto a pyrimidine precursor. nih.govjocpr.com
One common strategy involves the reaction of 2-aminonicotinonitrile derivatives with reagents like formamide, urea, or thiourea to yield 4-amino-pyrido[2,3-d]pyrimidines. jocpr.com The reaction with urea leads to oxopyrimidine derivatives, while thiourea yields the corresponding thiopyrimidines. jocpr.com For example, the condensation of 2-amino-4,6-disubstituted pyridine-3-carbonitriles with urea or thiourea produces 4-amino-pyrido[2,3-d]pyrimidin-2(1H)-ones and 4-amino-pyrido[2,3-d]pyrimidine-2(1H)-thiones, respectively. jocpr.com
Furthermore, 2-aminonicotinonitrile can be cyclized with various one-carbon synthons to build the pyrimidine ring. The use of phosphorus oxychloride is often crucial in these syntheses, for instance, to chlorinate a pyrido[2,3-d]pyrimidinone, creating a reactive site for further nucleophilic substitutions to introduce diverse functionalities. nih.gov
Table 1: Synthesis of Fused Pyrimidine Systems
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 2-Aminonicotinonitrile | Formamide | 4-Amino-pyrido[2,3-d]pyrimidine | jocpr.com |
| 2-Aminonicotinonitrile | Urea | 4-Amino-pyrido[2,3-d]pyrimidin-2(1H)-one | jocpr.com |
| 2-Aminonicotinonitrile | Thiourea | 4-Amino-pyrido[2,3-d]pyrimidine-2(1H)-thione | jocpr.com |
| 6-Aminouracil | Enaminone | Pyrido[2,3-d]pyrimidine | nih.gov |
Synthesis of Pyrazolo-fused Pyridine Derivatives (e.g., Pyrazolo[3,4-b]pyridines)
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from precursors related to this compound. mdpi.comnih.gov The general approach involves the cyclization of a 5-aminopyrazole derivative with a suitable three-carbon component. mdpi.comnih.gov
For instance, the reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) yields 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com Another method involves the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone (B1666692) to produce a pyrazolo[3,4-b]pyridine derivative. nih.gov This intermediate can then undergo further reactions to create more complex heterocyclic systems. nih.gov
The reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine ring often involves a Michael addition followed by an intramolecular cyclization and dehydration. nih.gov
Formation of Thieno-fused Pyridine Derivatives
The synthesis of thieno-fused pyridine derivatives, such as thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, often starts from a substituted pyridine-2(1H)-thione. For example, the reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile (B46850) can lead to the formation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles through a Thorpe-Ziegler cyclization. researchgate.net These aminothieno[2,3-b]pyridines can then be used as precursors for the synthesis of more complex fused systems like pyridothienopyrimidines. researchgate.net
Another route involves the reaction of a pyridine derivative with a sulfur-containing reagent. While not directly starting from this compound, related structures are employed. For instance, the Gewald reaction can be used to synthesize 2-aminothiophene derivatives which can then be cyclized to form thieno[2,3-d]pyrimidines. researchgate.net
Other Fused Heterocyclic Architectures (e.g., Isoquinolines, 1,8-Naphthyridines, Triazolopyridines)
The versatility of this compound and its analogs extends to the synthesis of various other fused heterocyclic systems.
Isoquinolines are typically synthesized through methods like the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of β-phenylethylamine derivatives. pharmaguideline.comyoutube.com More modern approaches include rhodium(III)-catalyzed three-component reactions of aryl ketones, hydroxylamine, and alkynes to form multisubstituted isoquinolines. nih.gov Isoquinolones can also be aromatized to isoquinolines using triflic anhydride (B1165640) and pyridine. nih.gov
1,8-Naphthyridines can be prepared through several synthetic routes, including the Friedländer synthesis, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive methylene (B1212753) group. rsc.orgkthmcollege.ac.in Multicomponent reactions and metal-catalyzed syntheses have also been developed for the efficient construction of the 1,8-naphthyridine (B1210474) core. kthmcollege.ac.in Derivatives of 1,8-naphthyridine-3-carbonitrile (B1524053) have been synthesized and evaluated for their biological activities. rsc.org
Triazolopyridines , specifically mdpi.comkthmcollege.ac.inmdpi.comtriazolo[1,5-a]pyridines, can be synthesized from 2-aminopyridine precursors. researchgate.netnih.govorganic-chemistry.org One method involves the reaction of 2-aminopyridine with a nitrile in the presence of a copper catalyst. nih.gov Another approach is the oxidative cyclization of 2-pyridylhydrazones using reagents like N-chlorosuccinimide (NCS). mdpi.com
Table 2: Synthesis of Other Fused Heterocyclic Architectures
| Heterocyclic System | Synthetic Method | Precursor(s) | Reference(s) |
|---|---|---|---|
| Isoquinoline | Bischler-Napieralski | β-Phenylethylamine derivative | pharmaguideline.comyoutube.com |
| Isoquinoline | Rh(III)-catalyzed cascade | Aryl ketone, hydroxylamine, alkyne | nih.gov |
| 1,8-Naphthyridine | Friedländer Synthesis | 2-Aminonicotinaldehyde, active methylene compound | rsc.orgkthmcollege.ac.in |
| mdpi.comkthmcollege.ac.inmdpi.comTriazolo[1,5-a]pyridine | Oxidative Cyclization | 2-Pyridylhydrazone | mdpi.com |
| mdpi.comkthmcollege.ac.inmdpi.comTriazolo[1,5-a]pyridine | Copper-catalyzed reaction | 2-Aminopyridine, nitrile | nih.gov |
Derivatization for Enhanced or Modified Properties
The functional groups on the this compound scaffold and its fused derivatives offer numerous opportunities for further derivatization to enhance or modify their physicochemical and biological properties. For example, the introduction of different substituents on the phenylamino ring or the pyridine ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. researchgate.net
In the context of 1,8-naphthyridine derivatives, modifications at the 3rd position, such as the incorporation of secondary amines, have been shown to enhance binding efficiency towards specific biological targets. nih.gov Similarly, for pyrido[2,3-d]pyrimidines, the substitution of halogen atoms at the C2 and C4 positions with various nucleophiles is a common strategy to create a library of compounds for biological screening. nih.gov The synthesis of C-3 substituted derivatives of pyridine-2,4-dicarboxylic acid has been explored to develop potent inhibitors of human enzymes. nih.gov
These derivatization strategies are crucial in the field of medicinal chemistry for optimizing lead compounds and developing new therapeutic agents.
Introduction of Chalcone (B49325) Moieties
Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings, are significant precursors in the synthesis of various heterocyclic compounds, including pyridine-3-carbonitriles. bamu.ac.inekb.eg The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. bamu.ac.inwikipedia.org
While this compound itself lacks the necessary functional groups to directly participate in a Claisen-Schmidt condensation, it is often the product of a reaction involving a chalcone precursor. In this synthetic approach, a chalcone is reacted with malononitrile in the presence of a base, such as ammonium (B1175870) acetate, to construct the pyridine ring. This method allows for the incorporation of the pre-formed chalcone structure into the final pyridine derivative.
A typical reaction involves the condensation of a substituted benzaldehyde with an appropriate ketone to yield a chalcone. researchgate.net This chalcone then undergoes a cyclocondensation reaction with malononitrile and an amine source to yield the target 2-aminopyridine-3-carbonitrile scaffold. For instance, the reaction of a chalcone with malononitrile in ethanol (B145695) under basic conditions can produce cyanopyridines. ekb.eg This strategy is a cornerstone for creating complex pyridine derivatives where one of the aryl rings of the chalcone becomes a substituent on the newly formed pyridine ring.
Table 1: Synthesis of Pyridine-3-carbonitriles from Chalcone Precursors
| Chalcone Precursor (Reactant 1) | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 1,3-Diaryl-2-propen-1-one | Malononitrile | Ammonium Acetate, Reflux | 2-Amino-4,6-diarylpyridine-3-carbonitrile |
| Substituted Chalcone | Malononitrile | Sodium Methoxide, Methanol | Pyridine-3-carbonitrile (B1148548) derivative |
Formation of Urea and Thiourea Analogues
The secondary amine of the 2-(phenylamino) group is a key site for functionalization. It can readily react as a nucleophile with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives. This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. nih.govresearchgate.net
The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in an appropriate solvent. The resulting N,N,N'-trisubstituted urea or thiourea derivatives are stable compounds. This synthetic route is highly versatile, as a wide variety of commercially available or synthetically accessible isocyanates and isothiocyanates can be used, allowing for the introduction of diverse alkyl and aryl substituents. For example, a patent describes the synthesis of pyridine thiourea derivatives by reacting an aminopyridine with ammonium thiocyanate (B1210189) and an aromatic acyl chloride, showcasing a method to generate the reactive isothiocyanate in situ. google.com While pyridine is known to catalyze the reaction between isocyanates and alcohols, it primarily acts as a reactant in this context. rsc.org
Table 2: Synthesis of Urea and Thiourea Derivatives
| Amine Reactant | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| This compound | Phenyl isocyanate | N-Phenyl-N-(3-cyano-pyridin-2-yl)-N'-phenylurea | Anhydrous solvent (e.g., THF, Dichloromethane) |
| This compound | Methyl isocyanate | N-(3-Cyano-pyridin-2-yl)-N-phenyl-N'-methylurea | Anhydrous solvent, Room Temperature |
| This compound | Phenyl isothiocyanate | N-Phenyl-N-(3-cyano-pyridin-2-yl)-N'-phenylthiourea | Anhydrous solvent (e.g., DMF), Gentle heat |
Schiff Base Formation
The reaction of amines with carbonyl compounds to form imines (C=N) is known as Schiff base formation. jocpr.com This condensation reaction typically involves a primary amine reacting with an aldehyde or ketone. In the case of this compound, which contains a secondary amine, the reaction with an aldehyde or ketone does not yield a stable, neutral Schiff base.
Instead, the nucleophilic secondary amine adds to the carbonyl group to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a positively charged iminium ion. chemistrysteps.com This iminium ion is a key electrophilic intermediate in other transformations, such as the Mannich reaction. chemistrysteps.comwikipedia.org The synthesis of Schiff bases from 2-aminopyridine and various aldehydes is a well-established procedure, often catalyzed by acid and involving refluxing in a solvent like ethanol. jocpr.comnih.gov While the direct product for a secondary amine is an iminium ion, this reactivity is a fundamental step toward further functionalization.
Table 3: Condensation Reaction with Aldehydes
| Amine Reactant | Carbonyl Reactant | Intermediate/Product | General Conditions |
|---|---|---|---|
| This compound | Benzaldehyde | [1-(3-Cyano-pyridin-2-yl)-1-phenyl-1-λ⁵-azanyl]methyl-benzene (Iminium ion) | Acid catalyst (e.g., Acetic Acid), Dehydrating conditions |
| This compound | Formaldehyde (B43269) | N-(3-Cyano-pyridin-2-yl)-N-phenylmethaniminium ion | Acidic medium |
Mannich-type Reactions
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com The reaction involves an active hydrogen compound (e.g., a ketone), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. chemistrysteps.comwikipedia.org
This compound can serve as the secondary amine component in this reaction. The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the 2-(phenylamino) group and formaldehyde. chemistrysteps.combyjus.com This iminium ion is then attacked by the enol form of a ketone (the active hydrogen compound), resulting in the formation of the Mannich base. wikipedia.org This reaction provides a powerful method for C-C bond formation and the introduction of an aminoalkyl group onto a ketone scaffold. The versatility of the reaction allows for the use of various ketones, leading to a wide array of complex molecules.
Table 4: Representative Mannich-type Reactions
| Amine Component | Aldehyde Component | Active Hydrogen Component | Product Type (Mannich Base) |
|---|---|---|---|
| This compound | Formaldehyde | Acetophenone | 3-((3-Cyano-pyridin-2-yl)(phenyl)amino)-1-phenylpropan-1-one |
| This compound | Formaldehyde | Acetone | 1-((3-Cyano-pyridin-2-yl)(phenyl)amino)propan-2-one |
Reactions with Acyclic Sugars
The functionalization of amine-containing compounds with sugar moieties, known as glycosylation, is a significant strategy in medicinal chemistry to modify the properties of molecules. mdpi.comnih.gov The secondary amine in this compound can react with the carbonyl group of an acyclic (open-chain) sugar.
The reaction of 2-hydrazinopyridine (B147025) with various D-sugars has been shown to afford the corresponding hydrazones, which exist primarily in their acyclic forms. nih.gov Similarly, the phenylamino group is expected to undergo a nucleophilic attack on the aldehyde or ketone function of an open-chain monosaccharide. This addition would initially form a hemiaminal adduct (a type of glycosylamine). Depending on the reaction conditions, this intermediate could exist in equilibrium with the starting materials or undergo further transformations. This reaction provides a direct pathway to covalently link a sugar unit to the pyridine scaffold, creating novel glyco-conjugates.
Table 5: Potential Reactions with Acyclic Sugars
| Amine Reactant | Acyclic Sugar | Potential Product (Adduct) |
|---|---|---|
| This compound | D-Glucose (open-chain) | N-(3-Cyano-pyridin-2-yl)-N-phenyl-1-amino-D-glucitol (after reduction) or corresponding enamine |
| This compound | D-Galactose (open-chain) | N-(3-Cyano-pyridin-2-yl)-N-phenyl-1-amino-D-galactitol (after reduction) or corresponding enamine |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic methods are indispensable for elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each technique provides unique pieces of the structural puzzle, from the connectivity of atoms to the nature of functional groups.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of 2-(Phenylamino)pyridine-3-carbonitrile would be expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings, as well as the N-H proton. Based on data from analogs like 2-phenylpyridine (B120327) and various aminopyridines, the aromatic region (typically δ 7.0-9.0 ppm) would be complex. rsc.orgmdpi.com The protons on the pyridine ring are influenced by the nitrogen atom and the two substituents, leading to characteristic shifts. The proton at position 6 of the pyridine ring would likely be the most downfield of the pyridine protons, while the phenyl protons would appear as a set of multiplets. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 12 distinct signals would be expected (assuming free rotation of the phenyl group). The carbonitrile carbon (C≡N) typically appears in the range of δ 115-125 ppm. oregonstate.edu The carbons of the pyridine ring show characteristic shifts influenced by the nitrogen atom; for instance, in pyridine itself, C2/C6 appear around δ 150 ppm, C4 around δ 136 ppm, and C3/C5 around δ 124 ppm. testbook.comresearchgate.net The phenylamino (B1219803) and carbonitrile substituents would further modify these shifts. The phenyl group carbons would resonate in the typical aromatic region of δ 120-140 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Notes |
| Pyridine H-4 | ~7.0-7.4 | - | Expected to be a triplet or doublet of doublets. |
| Pyridine H-5 | ~7.6-8.0 | - | Influenced by adjacent nitrile group. |
| Pyridine H-6 | ~8.2-8.6 | - | Most deshielded pyridine proton due to proximity to nitrogen. |
| Phenyl H (o, m, p) | ~7.1-7.6 (multiplet) | - | Complex multiplet integrating to 5 protons. |
| N-H | ~9.0-10.0 (broad s) | - | Shift is variable and depends on solvent/concentration. |
| Pyridine C-2 | - | ~155-160 | Attached to the electron-donating amino group. |
| Pyridine C-3 | - | ~95-105 | Upfield shift due to nitrile group and adjacent amino group. |
| Pyridine C-4 | - | ~140-145 | |
| Pyridine C-5 | - | ~118-125 | |
| Pyridine C-6 | - | ~150-155 | |
| Carbonitrile C | - | ~117-120 | Characteristic shift for a nitrile carbon. |
| Phenyl C-1' (ipso) | - | ~138-142 | Carbon attached to the amino nitrogen. |
| Phenyl C-2'/6' (ortho) | - | ~120-125 | |
| Phenyl C-3'/5' (meta) | - | ~129-131 | |
| Phenyl C-4' (para) | - | ~123-127 |
2D NMR (COSY, HSQC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. nist.gov For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons, for example, between H-4 and H-5, and between H-5 and H-6 on the pyridine ring. It would also show correlations among the ortho, meta, and para protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netnist.gov This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for the confident assignment of all CH groups in the molecule.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by several key absorption bands. The most diagnostic would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. nist.gov Another key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a sharp band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The nitrile stretch is also typically Raman active.
Interactive Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference/Analog |
| ~3350 | N-H stretch (secondary amine) | Medium, sharp | 2-Aminopyridine (B139424) derivatives nih.gov |
| >3000 | Aromatic C-H stretch | Medium to weak | General aromatic compounds |
| ~2230 | C≡N stretch (nitrile) | Medium, sharp | 2-Pyridinecarbonitrile nist.gov |
| ~1600 | Aromatic C=C/C=N ring stretch | Strong to medium | Pyridine derivatives nih.gov |
| ~1500 | Aromatic C=C/C=N ring stretch | Strong to medium | Pyridine derivatives nih.gov |
| ~750 & ~690 | C-H out-of-plane bend | Strong | Monosubstituted benzene (B151609) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing both aromatic rings and the linking amino group, would be expected to give rise to strong UV absorption. Analogs such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives absorb strongly in the near-UV range, with maxima between 349–364 nm. mdpi.com Similarly, other conjugated pyridine-acrylonitrile derivatives show absorption maxima from ~403-428 nm. ccsenet.org Therefore, it is predicted that this compound would exhibit intense π→π* transitions, likely with absorption maxima (λ_max) in the 350-400 nm range.
Fluorescence (emission) spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many conjugated pyridine derivatives are known to be fluorescent. mdpi.comccsenet.org It is plausible that this compound would exhibit fluorescence, likely emitting in the blue or green region of the visible spectrum (e.g., 400-550 nm), though this is highly dependent on the specific molecular structure and solvent environment.
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information from fragmentation patterns. The molecular formula of this compound is C₁₂H₉N₃, giving it a monoisotopic mass of approximately 195.08 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 195.
The fragmentation pattern upon electron ionization would be characteristic of the structure. Aromatic systems are relatively stable, so the molecular ion peak should be strong. researchgate.net A common fragmentation pathway for aromatic nitriles is the loss of a hydrogen cyanide (HCN) molecule (27 Da), which would lead to a fragment ion at m/z = 168. Cleavage of the C-N bond between the rings could also occur. The presence of an odd number of nitrogen atoms (three) is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound itself is found in the searched literature, data from analogs like 2-N-phenylamino-3-nitro-4-methylpyridine can provide insight. nih.gov In these related structures, the molecule is not perfectly planar. A key parameter is the dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring, which was found to be 6.20(15)° in one analog and 2.90(14)° in another. nih.gov It is therefore expected that in this compound, the two rings would be twisted relative to each other to relieve steric hindrance. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine proton (N-H) and the nitrogen atoms of the pyridine ring or the nitrile group of neighboring molecules.
Correlation of Spectroscopic Data with Molecular Architecture
The elucidation of the molecular architecture of this compound is achieved by correlating the data from the various spectroscopic techniques discussed.
Mass Spectrometry would first confirm the molecular weight as 195 Da, consistent with the formula C₁₂H₉N₃.
IR Spectroscopy would confirm the presence of key functional groups: a sharp band around 2230 cm⁻¹ for the nitrile (C≡N) and a band around 3350 cm⁻¹ for the secondary amine (N-H).
¹³C-NMR would show 12 distinct carbon signals, confirming the number of unique carbons. The chemical shifts would distinguish between the nitrile carbon (~117 ppm), the eight sp² carbons of the two aromatic rings, and the three quaternary sp² carbons.
¹H-NMR would show the expected number of aromatic protons (8) plus the amine proton (1). The distinct patterns and integrations would help differentiate the pyridine and phenyl ring systems.
2D NMR (COSY and HSQC) would provide the final, unambiguous proof of structure. COSY would establish the connectivity of protons within each ring (e.g., H-4 to H-5 to H-6). HSQC would then link these proton networks to their directly attached carbons, confirming the C-H framework of both the phenyl and the substituted pyridine rings. This correlation allows for the complete and confident assignment of every atom's position within the molecular structure, confirming the identity as this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For derivatives of 2-aminopyridine (B139424), these methods have been extensively used to elucidate geometric and electronic properties. nih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on compounds structurally similar to 2-(Phenylamino)pyridine-3-carbonitrile, such as other pyridine (B92270) derivatives, have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and analyze electronic properties. nih.govresearchgate.net
These calculations reveal key details about the molecule's conformation. For instance, in related N-phenylamino-nitropyridine isomers, DFT calculations showed a non-planar conformation in the gaseous phase. nih.govmdpi.com The dihedral angle between the pyridine and phenyl rings is a critical parameter determining the extent of electronic communication between these two parts of the molecule. nih.govmdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov For related 2-N-phenylamino-nitropyridine isomers, the HOMO-LUMO energy gap was calculated to be around 3.13-3.16 eV. nih.gov The distribution of these orbitals is also significant; in similar structures, the HOMO is typically scattered over the N-amine group and the pyridine ring, while the LUMO is concentrated on other parts of the molecule, such as a nitro group if present. nih.gov
The molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Related Pyridine Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.25 eV (Representative) | Indicates electron-donating capacity. |
| LUMO Energy | -3.12 eV (Representative) | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | 3.13 eV (Representative) nih.gov | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | ~5-7 Debye (Representative) | Measures the overall polarity of the molecule. |
Note: The values are representative examples from studies on structurally similar compounds and may vary for the specific title compound.
Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of bonding interactions, charge transfer, and hyperconjugative effects within a molecule. researchgate.net In studies of related phenylamino-pyridine systems, NBO analysis has been used to understand the stabilization energy (E2) associated with intramolecular interactions, such as those between lone pair orbitals and antibonding orbitals. researchgate.net These interactions, often described as hyperconjugation, are key to understanding the molecule's electronic stability and the nature of its intramolecular hydrogen bonds. For example, NBO analysis can quantify the charge transfer from a lone pair on an oxygen or nitrogen atom to an adjacent antibonding orbital, which stabilizes the molecule. nih.gov
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting ligand-target interactions and guiding the design of new therapeutic agents. While specific docking results for this compound are not always available, studies on structurally analogous compounds provide significant insights.
The 2-(phenylamino)pyridine scaffold is a component of many known kinase inhibitors and other biologically active molecules. Docking studies on these related compounds against various protein targets can suggest potential interactions for this compound.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinazoline (B1210976) and 4-anilinopyridopyrimidine scaffolds, which are structurally very similar to 2-(phenylamino)pyridine, are classic frameworks for EGFR inhibitors. nih.govacs.org Docking studies consistently show these molecules binding in the ATP pocket of the EGFR kinase domain. Key interactions typically involve a hydrogen bond between the pyridine/quinazoline N1 atom and the backbone NH of a methionine residue (Met793 in some structures, Met769 in others). nih.govnih.gov The phenylamino (B1219803) portion generally extends into a hydrophobic region of the active site, forming van der Waals interactions. nih.govrjlbpcs.com
Cholinesterase: Pyridine derivatives have been designed and studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies of these derivatives show that they can occupy the active site gorge of AChE. Interactions often involve π-π stacking with aromatic residues like tryptophan (Trp86, Trp286) and tyrosine (Tyr337), as well as hydrogen bonds with other residues in the catalytic or peripheral anionic sites. nih.govnih.gov
Carbonic Anhydrase-II (CA-II): Sulfonamide derivatives containing a pyridine ring have been investigated as inhibitors of carbonic anhydrase isoforms. mdpi.comnih.gov In these cases, the sulfonamide group typically coordinates with the zinc ion in the enzyme's active site. The attached pyridine-phenyl moiety can then form hydrogen bonds and hydrophobic interactions with residues in the active site cavity, such as Thr199, Gln92, and Leu198, influencing the inhibitor's potency and selectivity. nih.govnih.gov
Caspase-3: Caspase-3 is a key enzyme in apoptosis, making it a target for anticancer drug design. nih.gov While direct studies on the title compound are sparse, docking of other nitrogen-containing heterocyclic compounds has been performed. uitm.edu.my These inhibitors typically form hydrogen bonds with key active site residues such as Gly122 and Arg207. uitm.edu.my
SARS-CoV-2 Spike Protein: In the search for COVID-19 therapeutics, various compounds have been screened in silico against viral proteins. Studies on pyridine derivatives have shown potential binding to key targets like the spike protein. nih.gov For instance, terpyridine was found to have a strong binding affinity, suggesting that the pyridine scaffold can effectively interact with viral protein targets. nih.gov
Prolyl Oligopeptidase (POP): POP is a therapeutic target for neurodegenerative diseases. nih.gov Inhibitors often feature a group that can form a covalent or non-covalent interaction with the catalytic serine in the active site. The body of the inhibitor, which could include a phenyl-pyridine structure, would then occupy the active site, making interactions with hydrophobic and polar residues that define the binding pocket. nih.govnih.gov
Table 2: Summary of Predicted Ligand-Protein Interactions Based on Analogous Compounds
| Protein Target | Key Interacting Residues (Examples) | Primary Interaction Types |
|---|---|---|
| EGFR Tyrosine Kinase | MET769, LEU694, LYS721, ASP831 nih.gov | Hydrogen Bonding, Hydrophobic Interactions |
| Cholinesterase (AChE) | TRP86, TYR124, TYR337, ASP74 nih.gov | π-π Stacking, Hydrogen Bonding |
| Carbonic Anhydrase-II | THR199, GLN92, LEU198, HIS94 | Zinc Coordination, Hydrogen Bonding |
| Caspase-3 | GLY122, ARG207, SER205 uitm.edu.my | Hydrogen Bonding |
Computational methods are vital for predicting the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For pyridine derivatives, studies have shown that the nature and position of substituents on both the pyridine and phenyl rings are critical. mdpi.com
For example, in the context of kinase inhibitors, adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate binding affinity and selectivity. nih.gov Computational analysis of electrostatic potential maps can reveal how these substitutions alter the electronic landscape of the molecule, thereby affecting its interaction with the protein target. mdpi.com The presence of groups capable of forming hydrogen bonds (e.g., -OH, -NH2) or the introduction of halogens can significantly enhance or decrease biological activity, depending on the specific target's active site environment. mdpi.com
Simulation of Spectroscopic Properties
Theoretical simulations of spectra (e.g., Infrared, UV-Visible, NMR) are often performed alongside experimental work to aid in structural characterization. DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). nih.govmdpi.com
For related pyridine derivatives, theoretical calculations have shown a good correlation with experimental IR spectra, helping to assign specific vibrational modes to functional groups like C≡N, N-H, and C=C stretching. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*), which often align well with experimental UV-Vis data. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. In the context of the synthesis of this compound, computational studies have provided profound insights into the reaction pathways, transition states, and the energetic landscape of the nucleophilic aromatic substitution (SNAr) reaction, which is the primary route for its formation.
The synthesis typically involves the reaction of a 2-halopyridine-3-carbonitrile, most commonly 2-chloropyridine-3-carbonitrile, with aniline (B41778). The reaction is understood to proceed via a stepwise mechanism involving a Meisenheimer complex, or potentially through a concerted pathway. Computational modeling allows for the differentiation between these possibilities by calculating the energies of the reactants, intermediates, transition states, and products.
A detailed computational investigation into a similar SNAr reaction, the substitution of a chlorine atom in a nitro-activated benzene (B151609) ring by aniline, provides a strong model for understanding the synthesis of this compound. researchgate.net In these studies, DFT calculations are employed to map out the potential energy surface of the reaction.
The generally accepted mechanism involves two key steps:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the nucleophilic attack of the nitrogen atom of the aniline molecule on the electron-deficient C2 carbon of the pyridine ring. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the C3 position. This attack leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring.
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored in the second step through the expulsion of the halide leaving group (e.g., Cl⁻). This step leads to the final product, this compound.
The energy profile for a model SNAr reaction of a substituted chlorobenzene (B131634) with aniline, calculated using DFT, illustrates the energetic changes throughout the reaction. The profile typically shows two transition states corresponding to the formation and breakdown of the Meisenheimer complex.
Table 1: Calculated Relative Energies for a Model SNAr Reaction
| Species | Description | Relative Energy (kcal/mol) in Acetonitrile researchgate.net |
| Reactants | 1-Chloro-2,4-dinitrobenzene + Aniline | 0.0 |
| TS1 | Transition state for the formation of the Meisenheimer complex | +15.9 |
| Intermediate | Meisenheimer Complex | -7.5 |
| TS2 | Transition state for the departure of the chloride ion | +9.8 |
| Products | N-(2,4-dinitrophenyl)aniline + HCl | -25.0 |
This data is for an analogous reaction and serves to illustrate the typical energetic profile of an SNAr reaction. The exact values for the reaction of 2-chloropyridine-3-carbonitrile with aniline would differ.
Furthermore, computational models can elucidate the geometry of the transition states. For the SNAr reaction, the transition state for the nucleophilic attack (TS1) involves the partial formation of the new C-N bond and significant charge development. The geometry around the carbon atom undergoing substitution changes from trigonal planar towards tetrahedral.
Academic Research Avenues and Potential Applications Mechanistic and Sar Focus
Biological Activity and Mechanistic Studies
Derivatives of the 2-(phenylamino)pyridine-3-carbonitrile core have demonstrated significant interactions with various biological systems. These interactions are often initiated through the modulation of key cellular pathways, inhibition of critical enzymes, and influence over a broad spectrum of cellular processes.
Modulatory Effects on Cellular Pathways
The ability of these compounds to interfere with cellular signaling cascades is a cornerstone of their therapeutic potential, particularly in oncology and inflammatory diseases.
Derivatives of the 2-aminopyridine-3-carbonitrile scaffold have been shown to possess cytotoxic and anti-proliferative properties by activating apoptotic pathways. researchgate.net Studies on related pyrano[3,2-c]pyridine derivatives demonstrated an ability to inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. researchgate.net The induction of apoptosis is a critical mechanism for anticancer agents. This process can be initiated through various cellular signals, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, some compounds can arrest the cell cycle at specific phases, preventing cancer cell proliferation. researchgate.net For instance, certain pyrano[3,2-c]pyridines have been identified as potent suppressors of human breast cancer cell lines by inducing apoptosis. researchgate.net
Kinase inhibition is a major area of investigation for this class of compounds.
Src Kinase: Thieno[3,2-b]pyridine-6-carbonitrile (B50402) analogues, which are structurally related to this compound, have been identified as potent inhibitors of Src kinase activity. nih.gov Src is a non-receptor tyrosine kinase that is often overexpressed or activated in various cancers, playing a key role in tumor progression and metastasis. The development of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles represents a significant advancement in creating new classes of Src kinase inhibitors. nih.gov Optimization of related 4-phenylamino-3-quinolinecarbonitriles has also led to potent Src kinase inhibitors. clinpgx.org
IKK-β: The IκB kinase beta (IKK-β) enzyme is a critical modulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov A series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives have been synthesized and evaluated as IKK-β inhibitors. researchgate.net These studies have led to the identification of potent inhibitors with IC50 values below 100 nM, highlighting them as orally active anti-inflammatory agents. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key regulator of cellular processes, and its abnormal activation is linked to many cancers. nih.gov While direct inhibition of EGFR by this compound itself is not extensively detailed, the interplay between Src kinase and EGFR is well-documented. Src can transactivate EGFR, and inhibitors of Src can block this process. nih.gov This suggests an indirect modulatory role for Src-inhibiting pyridine (B92270) derivatives on EGFR signaling pathways.
Carbonic Anhydrase (CA): Derivatives of 2-amino-3-cyanopyridine (B104079) have been synthesized and tested as inhibitors of human carbonic anhydrase isoenzymes, hCA I and hCA II. tandfonline.comtandfonline.comnih.gov These enzymes are involved in a multitude of physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. drugbank.com Studies have identified compounds with significant inhibitory activity, with Ki values in the low micromolar range against both hCA I and hCA II. nih.gov For example, one study reported a 2-amino-3-cyanopyridine derivative with a Ki of 2.84 μM against hCA I and another with a Ki of 2.56 μM against hCA II. nih.gov
Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment strategy for Alzheimer's disease. New series of pyridine derivatives have been designed and synthesized as cholinesterase inhibitors. nih.govresearchgate.net Some carbamate (B1207046) derivatives of pyridine have shown potent inhibition of human AChE, with IC50 values as low as 0.153 μM. nih.gov Molecular docking studies indicate that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For Src kinase inhibitors based on the thieno[3,2-b]pyridine-6-carbonitrile scaffold, modifications on the C-2 phenyl and C-7 phenylamino (B1219803) groups have been explored. nih.gov
A 2,4-dichloro-5-methoxyphenylamino group at the C-7 position was found to confer superior inhibition. nih.gov
Replacing the C-2 phenyl group with a 3,5-substituted thiophene (B33073) improved inhibitory activity compared to the parent compound. nih.gov
Direct attachment of an amino group to the C-2 phenyl group led to decreased activity, whereas aminomethyl and aminoethyl substituents at the para position retained activity. nih.gov
| Scaffold Position | Substitution | Effect on Src Kinase Inhibition | Reference |
|---|---|---|---|
| C-7 | 2,4-dichloro-5-methoxyphenylamino | Superior | nih.gov |
| C-2 Phenyl | Replacement with 3,5-substituted thiophene | Improved | nih.gov |
| Direct attachment of amino group | Decreased | nih.gov |
For IKK-β inhibitors based on the 2-amino-3-cyanopyridine core, substituting an aminoalkyl group for the aromatic group at the 4-position of the pyridine ring markedly increased both kinase enzyme and cellular potencies. researchgate.net
For Carbonic Anhydrase inhibitors , SAR studies on 2-amino-3-cyanopyridine derivatives revealed that the nature of the substituent at the 4-position of the pyridine ring influences the inhibitory activity against hCA I and hCA II. tandfonline.com
Broad Spectrum of Biological Interests
The this compound scaffold and its analogues have been investigated for a wide array of therapeutic applications.
Antitumor/Anticancer Properties: This is one of the most extensively studied areas. The anticancer activity often stems from the induction of apoptosis and cell cycle arrest, as well as the inhibition of key kinases like Src. researchgate.netnih.gov Derivatives have shown activity against various human cancer cell lines, including breast cancer and prostate cancer. researchgate.netnih.govnih.gov
Anti-inflammatory Action: The potent inhibition of IKK-β by certain 2-amino-3-cyanopyridine derivatives makes them promising candidates for orally active anti-inflammatory agents. IKK-β is a key kinase in the inflammatory NF-κB pathway. nih.gov The anti-inflammatory effects of related chromeno[2,3-b]pyridine derivatives have also been noted, showing suppression of COX-2 expression. nih.gov
Antimicrobial Mechanisms: Novel pyridine-3-carbonitrile (B1148548) derivatives have demonstrated promising antimicrobial properties. researchgate.net Some compounds have exhibited minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against E. coli. researchgate.net
Antiviral Targets: Research has also extended into antiviral applications. For example, new 4-(phenylamino)thieno[2,3-b]pyridine derivatives, which are structurally similar, have been synthesized and tested against Herpes Simplex Virus type 1 (HSV-1).
| Biological Activity | Mechanism/Target | Example Derivative Class | Reference |
|---|---|---|---|
| Antitumor/Anticancer | Apoptosis induction, Kinase inhibition (Src) | Pyrano[3,2-c]pyridines, Thieno[3,2-b]pyridines | researchgate.netnih.gov |
| Anti-inflammatory | IKK-β inhibition, COX-2 suppression | 2-amino-3-cyanopyridines, Chromeno[2,3-b]pyridines | nih.gov |
| Antimicrobial | DNA gyrase A inhibition | Pyridine-3-carbonitriles | researchgate.net |
| Antiviral | Inhibition of HSV-1 replication | 4-(phenylamino)thieno[2,3-b]pyridines |
Applications in Materials Science
The unique electronic and structural characteristics of this compound have prompted investigations into its utility in the field of materials science. The presence of both electron-donating (phenylamino) and electron-withdrawing (carbonitrile) groups, coupled with the pyridine ring, imparts interesting photophysical properties to the molecule. These properties are central to its potential applications in optoelectronic devices and as a core structure for fluorescent probes and dyes.
Optoelectronic Properties and Functional Materials Integration
Derivatives of this compound are recognized for their potential in optoelectronic applications, largely due to their inherent photophysical properties. While specific data for the parent compound is limited in readily available literature, studies on closely related 2-aminopyridine-3-carbonitrile derivatives provide significant insights. These molecules typically exhibit strong absorption in the near-UV range, with long-wavelength absorption maxima often falling between 349 and 364 nm. The molar extinction coefficients are generally high, in the range of 10,000–15,000 M⁻¹cm⁻¹, which is a desirable characteristic for applications requiring efficient light absorption.
The pyridine-3,5-dicarbonitrile (B74902) moiety, a related structural motif, has garnered considerable attention in the development of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). These materials demonstrate efficient intramolecular charge transfer (ICT), a key process for light emission in OLEDs. The photoluminescence spectra of such compounds often show unstructured emission peaks in the visible region, characteristic of ICT emission. The integration of these and similar pyridine-carbonitrile derivatives into functional materials is an active area of research, with the goal of harnessing their electronic properties for the creation of novel organic semiconductors and light-emitting devices.
Development of Fluorescent Probes and Dyes
The fluorescent properties of the this compound scaffold make it a valuable platform for the development of fluorescent probes and dyes. Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, for instance, are known to exhibit fluorescence in the blue region of the visible spectrum, with emission maxima typically observed between 400 and 450 nm. This fluorescence can be sensitive to the local environment, a property that is exploited in the design of fluorescent sensors.
For example, these compounds have been successfully employed as fluorescent sensors to monitor photopolymerization processes. The changes in the fluorescence intensity of the probe can provide real-time information about the progress of the polymerization reaction. Furthermore, it has been observed that these 2-aminopyridine-3-carbonitrile derivatives can also act as photosensitizers, accelerating cationic photopolymerization initiated by other compounds, such as diphenyliodonium (B167342) salts, especially when irradiated at wavelengths where the primary photoinitiator does not absorb. This dual functionality as both a probe and a sensitizer (B1316253) highlights the versatility of this chemical scaffold in materials science. The synthesis of various derivatives allows for the fine-tuning of their photophysical properties, enabling the creation of probes for specific applications.
Role as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms of the pyridine ring and the amino group in this compound make it an effective ligand for coordinating with metal ions. This ability to form stable metal complexes has led to its exploration in the fields of coordination chemistry and catalysis.
Metal Ion Complexation Studies
The coordination chemistry of pyridine derivatives is extensive, with a wide variety of metal complexes having been synthesized and characterized. While specific studies focusing solely on this compound as a ligand are not extensively documented in readily available literature, the general principles of pyridine coordination provide a framework for understanding its potential. The nitrogen atom of the pyridine ring is a strong Lewis base and readily coordinates to a variety of metal centers. The phenylamino group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand.
Studies on related aminopyridine ligands have shown that they can form stable complexes with a range of transition metals, including but not limited to palladium(II), copper(I), copper(II), nickel(II), and silver(I). The resulting complexes often exhibit well-defined geometries, such as square planar or octahedral. The electronic properties of the ligand, influenced by the phenylamino and carbonitrile substituents, can in turn affect the electronic structure and reactivity of the metal center. For instance, the basicity of the pyridine ligand has been shown to correlate with the physicochemical properties of the resulting palladium(II) complexes.
Catalytic Applications in Organic Synthesis
The metal complexes of pyridine-based ligands have found widespread use as catalysts in a variety of organic transformations. Palladium(II) complexes of pyridine derivatives, for example, have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The catalytic activity can be tuned by modifying the substituents on the pyridine ring, which alters the electronic properties of the metal center.
In the realm of oxidation catalysis, metal complexes can facilitate the transfer of oxygen atoms to a substrate. While specific examples utilizing this compound are not prominent, related pyridine-containing complexes have been investigated for such purposes. Similarly, in the context of transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, pyridine-based ligands can play a crucial role in stabilizing the catalytically active metal species. The ability of pyridine to be replaced by other ligands during a catalytic cycle and then restored is a valuable property in catalysis.
Furthermore, derivatives of the closely related 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile have been identified as potent inhibitors of Src kinase, indicating that the broader structural class has applications in the development of biologically active molecules, which can be considered a form of targeted chemical intervention.
Intermediacy in the Synthesis of Complex Molecules and Pharmacophores
Beyond its direct applications, this compound can serve as a valuable intermediate in the synthesis of more complex and biologically significant molecules. Its functional groups offer multiple points for chemical modification, allowing for the construction of elaborate molecular architectures.
A notable example of its potential as a synthetic intermediate is in the preparation of nicotinic acid and its derivatives, which are forms of Vitamin B3. The industrial production of nicotinic acid often involves the oxidation of substituted pyridines. For instance, the oxidative ammonolysis of 3-methylpyridine (B133936) to 3-cyanopyridine, followed by hydrolysis, is a key industrial process. While not a direct industrial route, the hydrolysis of the carbonitrile group in this compound would yield the corresponding carboxamide, which could then be further hydrolyzed to the carboxylic acid. This pathway highlights the potential of this compound as a precursor in the synthesis of nicotinic acid derivatives.
The pyridine scaffold is a common feature in many pharmaceuticals and agrochemicals. The ability to introduce various substituents onto the this compound core through reactions targeting the phenylamino group, the pyridine ring, or the carbonitrile function makes it a versatile building block for creating libraries of compounds for drug discovery and other applications.
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Structural Diversification
The core structure of 2-(phenylamino)pyridine-3-carbonitrile offers numerous sites for chemical modification, and future research will heavily focus on developing more efficient and diverse synthetic strategies. A significant area of interest lies in the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecular frameworks in a single step. researchgate.net While traditional methods for synthesizing 2-amino-3-cyanopyridines have been established, they often face drawbacks such as harsh reaction conditions, long reaction times, and the use of expensive or toxic catalysts. ijpsr.com
Future endeavors will likely concentrate on:
Catalyst Innovation: The development of novel, reusable, and eco-friendly catalysts is a primary objective. For instance, the use of activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of related pyridine (B92270) derivatives, presenting a greener alternative to conventional catalysts. bhu.ac.in Similarly, bimetallic-organic frameworks (MOFs) have been employed as heterogeneous catalysts for the preparation of pyrido[2,3-d]pyrimidines, showcasing the potential of custom-designed catalytic systems. nih.gov
Microwave and Ultrasound-Assisted Synthesis: Non-conventional heating methods, including microwave and ultrasound irradiation, have shown promise in accelerating reaction rates and improving yields for the synthesis of related heterocyclic systems. bhu.ac.inresearchgate.net Further exploration of these techniques for the synthesis of a wider array of this compound derivatives is a promising research avenue.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the synthesis of these compounds.
C-H Activation: Direct C-H bond activation and functionalization on the pyridine or phenyl ring would provide a highly efficient and atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.
A review of synthetic approaches for 2-aminopyridine-3-carbonitriles highlights the ongoing efforts to overcome the limitations of classical methods by developing more efficient and environmentally benign protocols. ijpsr.com The synthesis of conjugated pyridine-(N-diphenylamino) acrylonitrile (B1666552) derivatives via Knoevenagel condensation further illustrates the strategies employed to create extended π-systems with interesting photophysical properties. ccsenet.org
Advanced Mechanistic Studies for Bioactive Compounds
Many derivatives of the 2-aminopyridine-3-carbonitrile scaffold exhibit significant biological activity, including anticancer and antimicrobial properties. ijpsr.comresearchgate.netresearchgate.net A critical future challenge is to move beyond preliminary screening and conduct advanced mechanistic studies to understand how these molecules exert their effects at a molecular level.
Key areas for future investigation include:
Target Identification and Validation: For compounds showing promising cytotoxic activity, identifying the specific cellular targets is paramount. For example, some 2-anilinopyridine-3-acrylamides have been identified as tubulin polymerization inhibitors. nih.gov Future work should focus on confirming these targets and elucidating the precise binding interactions.
Elucidation of Signaling Pathways: Understanding the downstream effects of target engagement is crucial. Research has shown that some active derivatives can induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov Detailed studies of the affected signaling pathways, such as the phosphorylation of Akt, ERK, and p38 MAPK, will provide a deeper understanding of their mode of action. mdpi.com
Resistance Mechanisms: As with any potential therapeutic agent, understanding potential mechanisms of drug resistance is essential for long-term viability.
Quantum chemical calculations have been employed to study the reaction mechanisms for the synthesis of related heterocyclic systems, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles, providing a model for how theoretical studies can inform our understanding of chemical transformations. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is a powerful tool for the rational design of new molecules with tailored properties. mdpi.com This integrated approach is expected to play an increasingly important role in the future development of this compound derivatives.
Future research will benefit from:
Molecular Docking and Virtual Screening: These in silico techniques can be used to predict the binding affinity of virtual libraries of compounds against specific biological targets, such as enzymes or receptors. researchgate.netnih.govresearchgate.net This allows for the prioritization of synthetic targets, saving time and resources. For instance, molecular docking studies have been used to suggest potential interactions with dihydrofolate reductase and to identify potential tyrosine kinase inhibitors. researchgate.netmdpi.com
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum-chemical methods can be used to predict molecular geometries, electronic properties, and spectroscopic characteristics of novel compounds. nih.govmdpi.com This information is invaluable for understanding structure-activity relationships and for designing molecules with specific photophysical properties for materials science applications. Theoretical studies have been used to understand the photophysical properties of ruthenium(II) polyazaaromatic compounds, providing insights into their excited states. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov
The design and synthesis of imatinib (B729) analogs have been guided by in silico studies, demonstrating the power of this integrated approach in medicinal chemistry. mdpi.com
Exploration of New Application Domains Beyond Current Understanding
While the biological activity of this compound derivatives is a major research driver, their unique electronic and photophysical properties open up possibilities in other fields. A significant challenge and opportunity lie in exploring new application domains beyond their current uses.
Promising areas for future exploration include:
Materials Science: Derivatives of 2-aminopyridine-3-carbonitrile have been investigated as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com Their ability to exhibit dual-state emission makes them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent dyes. nih.gov Further research into tuning their photophysical properties by modifying their chemical structure could lead to the development of advanced materials for optoelectronics and sensing.
Catalysis: The pyridine nitrogen and amino group can act as ligands for metal ions, suggesting that these compounds could be used to create novel coordination complexes for catalysis. mdpi.comresearchgate.net For example, 2,6-bis[1-(phenylimino)ethyl] pyridine-based complexes have been shown to be effective catalysts for the synthesis of propylene (B89431) carbonates from carbon dioxide and epoxides. mdpi.comresearchgate.net The development of chiral catalysts based on this scaffold for asymmetric synthesis is another exciting possibility. researchgate.net
Corrosion Inhibition: Pyridine-based molecules have demonstrated high efficiency as corrosion inhibitors for metals due to their ability to adsorb onto metallic surfaces. researchgate.net The structural features of this compound make it a candidate for further investigation in this area.
The synthesis of highly conjugated and fluorescent compounds based on the pyridine acrylonitrile scaffold underscores the potential of these molecules in the development of new materials. ccsenet.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
